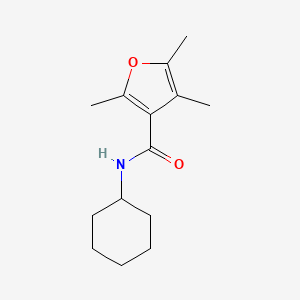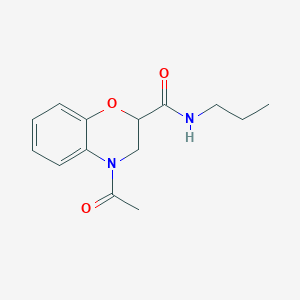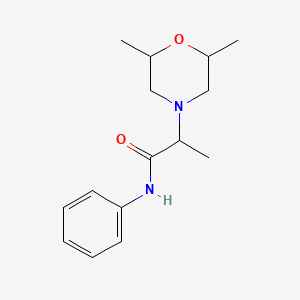
N-propan-2-yl-2-thiophen-3-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propan-2-yl-2-thiophen-3-ylacetamide, also known as PTTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTTA belongs to the class of thioacetamide derivatives, which have shown promising results in various biological activities.
Mechanism of Action
The exact mechanism of action of N-propan-2-yl-2-thiophen-3-ylacetamide is still under investigation. However, it is believed to exert its effects through the modulation of various signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells and reduce the growth of tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-propan-2-yl-2-thiophen-3-ylacetamide in lab experiments is its high potency and selectivity. It has been found to exhibit its effects at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on N-propan-2-yl-2-thiophen-3-ylacetamide. One area of interest is its potential use in treating neurodegenerative diseases. This compound has been found to protect neurons from oxidative stress and reduce the accumulation of amyloid beta, a protein that is implicated in Alzheimer's disease. Another area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Finally, further research is needed to elucidate the exact mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various biological activities. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a subject of interest in scientific research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-propan-2-yl-2-thiophen-3-ylacetamide involves the reaction of 2-acetylthiophene with isopropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-propan-2-yl-2-thiophen-3-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-propan-2-yl-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)10-9(11)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVWLWWTQFXEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Fluorophenyl)methyl]-5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione](/img/structure/B7465484.png)
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)

![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)



![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)